5-CR, 6G, SE
Description
Historical Evolution of Fluorescent Labeling Agents in Life Sciences
The journey of fluorescent labeling in the life sciences began with the synthesis of fluorescein (B123965) in 1871. However, its application in biological research took several decades to be realized. A pivotal moment came in the 1940s with the advent of immunofluorescence, a technique that utilized fluorescently labeled antibodies to detect specific antigens. This innovation opened the door for visualizing proteins within cells and tissues, laying the groundwork for modern cell biology.
Early fluorescent probes were often limited by factors such as photostability and brightness. This led to the development of a diverse array of fluorescent dyes with improved characteristics. The rhodamines, a class of xanthene dyes, proved to be particularly valuable due to their high fluorescence quantum yields and excellent photostability. nih.gov The introduction of reactive moieties, such as the succinimidyl ester (SE), enabled the covalent attachment of these fluorophores to biomolecules, further expanding their utility.
Significance of Rhodamine 6G Derivatives in Advanced Bioanalytical Methodologies
Rhodamine 6G and its derivatives are highly fluorescent dyes that have found extensive use in various biotechnology applications, including fluorescence microscopy, flow cytometry, and DNA sequencing. thermofisher.com These compounds are prized for their strong absorption of light and high efficiency in converting that light into fluorescence, a property known as a high quantum yield. nih.govbroadpharm.com
The spectral properties of Rhodamine 6G derivatives, with excitation and emission wavelengths typically falling between those of fluorescein and other red-emitting dyes, make them ideal for multicolor imaging experiments. aatbio.com The succinimidyl ester (SE) functional group allows for the straightforward and stable labeling of primary amines on biomolecules such as proteins and amine-modified oligonucleotides. broadpharm.commybiosource.com This covalent linkage is crucial for tracking these molecules through complex biological processes.
Overview of the Research Utility of 5-CR 6G, SE in Contemporary Studies
5-Carboxyrhodamine 6G, Succinimidyl Ester (5-CR 6G, SE) is a specific, amine-reactive derivative of Rhodamine 6G that has become a workhorse in modern bioanalytical research. thermofisher.com Its primary application lies in the labeling of oligonucleotides for automated DNA sequencing and in the preparation of bioconjugates for various detection methods. thermofisher.com The succinimidyl ester group readily reacts with primary amino groups on target molecules to form a stable amide bond. broadpharm.com
The compound's favorable photophysical properties, including a high extinction coefficient and quantum yield, contribute to its sensitivity in detection assays. broadpharm.comcidsamexico.com Researchers have utilized 5-CR 6G, SE in a range of sophisticated applications, from Fluorescence Resonance Energy Transfer (FRET) studies to probe molecular conformations to the development of novel DNA sequencing methodologies. researchgate.netnih.govpnas.org
Key Properties of 5-Carboxyrhodamine 6G, Succinimidyl Ester (5-CR 6G, SE)
| Property | Value | Source |
| Excitation Maximum (nm) | 519 - 522 | broadpharm.comcidsamexico.com |
| Emission Maximum (nm) | 546 | broadpharm.comcidsamexico.com |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 94,000 - 116,000 | broadpharm.comcidsamexico.com |
| Quantum Yield | ~0.95 | broadpharm.com |
| Reactive Group | Succinimidyl Ester (SE) | broadpharm.com |
| Reactivity | Primary Amines | broadpharm.com |
Detailed Research Findings Utilizing 5-CR 6G, SE
| Biomolecule Labeled | Application | Key Finding | Reference |
| 3'-O-allyl-dUTP | DNA Sequencing by Synthesis (SBS) | 5-CR 6G (as R6G) was successfully incorporated into a cleavable fluorescent nucleotide terminator, enabling accurate sequencing of DNA templates, including homopolymeric regions, on a chip. | nih.gov |
| Oligonucleotides | Energy Transfer Primers for DNA Sequencing | 5- or 6-carboxyrhodamine-6G served as an effective acceptor chromophore in FRET-based primers, demonstrating the utility of these dyes in enhancing DNA sequencing technologies. | researchgate.net |
| 3'-deoxynucleoside triphosphate (3'-dNTP) | RNA Polymerase-Based DNA Sequencing | A rhodamine dye, including 5-carboxyrhodamine-6G, attached to a 3'-dNTP enabled a rapid, isothermal DNA sequencing method with high accuracy and the ability to directly sequence PCR products. | pnas.org |
| Silane (B1218182) Coupling Agent (APTS) | Multicolor FRET Silica (B1680970) Nanoparticles | 5-carboxyrhodamine 6G, succinimidyl ester (R6G-SE) was used as a FRET acceptor in the creation of multicolor nanoparticles for potential use in multiplexed bioassays and cellular imaging. | nih.gov |
| Peptides | Gas-Phase FRET Studies | Carboxyrhodamine derivatives were used as donor chromophores in gas-phase FRET experiments to probe the molecular conformations of mass-selected peptides. | researchgate.net |
Properties
CAS No. |
209112-21-0 |
|---|---|
Molecular Formula |
C31H29N3O7 |
Molecular Weight |
555.59 |
Origin of Product |
United States |
Fundamental Principles and Molecular Mechanisms of 5 Cr 6g, Se Functionality
Photophysical Basis of 5-CR 6G, SE Fluorescence
5-Carboxyrhodamine 6G, succinimidyl ester (5-CR 6G, SE) is a fluorescent dye belonging to the rhodamine family. chemsrc.combroadpharm.com Its utility in research stems from its bright fluorescence and its ability to be covalently attached to biomolecules. chemsrc.com The core of its function lies in its photophysical properties, which dictate how it absorbs and emits light.
Excited State Dynamics and Energy Dissipation
The fluorescence of 5-CR 6G, SE is a result of the electronic transitions within its xanthene core. When the molecule absorbs a photon of light with the appropriate energy, an electron is promoted from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO), reaching an excited singlet state (S1). This process is exceptionally fast, occurring on the femtosecond timescale.
Spectral Characteristics Pertinent to Excitation and Emission in Research Systems
The spectral properties of 5-CR 6G, SE are crucial for its application in fluorescence-based assays. The molecule exhibits a strong absorption maximum (λex) and a distinct emission maximum (λem). These wavelengths can vary slightly depending on the solvent and conjugation state. Generally, the excitation and emission spectra of carboxyrhodamine 6G (CR 6G) fall between those of fluorescein (B123965) and tetramethylrhodamine (B1193902). abpbio.comabpbio.com The absorption maximum of its conjugates aligns well with the 514 nm spectral line of the argon-ion laser, a common light source in fluorescence instrumentation. abpbio.comaatbio.com
| Property | Wavelength (nm) | Source |
| Excitation Maximum (λex) | 519 - 525 | broadpharm.comabpbio.comabpbio.combiotium.comcidsamexico.comaatbio.com |
| Emission Maximum (λem) | 546 - 557 | broadpharm.comabpbio.combiotium.comcidsamexico.comaatbio.combiosyn.com |
Note: The exact excitation and emission maxima can vary depending on the specific isomer and experimental conditions.
Quantum Yield Considerations in Signal Generation for Quantitative Assays
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for sensitive detection in quantitative assays as it leads to a brighter signal. 5-Carboxyrhodamine 6G and its derivatives are known for their high fluorescence quantum yields, often reported to be as high as 0.95. broadpharm.comresearchgate.net This high efficiency makes 5-CR 6G, SE a robust fluorescent probe for generating strong signals in various applications. broadpharm.com Compared to other dyes like tetramethylrhodamine, rhodamine 6G conjugates generally exhibit higher fluorescence quantum yields. abpbio.comaatbio.com
| Compound | Quantum Yield (ΦF) | Source |
| R6G NHS ester, 5-isomer | 0.95 | broadpharm.com |
Stokes Shift Relevance in Fluorescence Detection Methodologies
The Stokes shift is the difference in wavelength between the positions of the band maxima of the absorption and emission spectra. A larger Stokes shift is generally advantageous in fluorescence detection because it facilitates the separation of the emitted fluorescence signal from the scattered excitation light, thereby improving the signal-to-noise ratio. nih.gov For 5-CR 6G, SE, the Stokes shift is typically in the range of 24-32 nm, which is sufficient for many standard fluorescence detection setups. broadpharm.comabpbio.combiotium.comcidsamexico.comaatbio.combiosyn.com
| Parameter | Value (nm) |
| Excitation Maximum (Typical) | ~524 |
| Emission Maximum (Typical) | ~550 |
| Stokes Shift | ~26 |
Amine-Reactive Conjugation Chemistry of 5-CR 6G, SE
The ability of 5-CR 6G, SE to be used as a fluorescent label stems from its amine-reactive succinimidyl ester (SE) group. chemsrc.comaatbio.com This group allows for the covalent attachment of the fluorophore to primary amines on biomolecules such as proteins, peptides, and amino-modified oligonucleotides. biotium.com
Mechanism of Succinimidyl Ester Activation and Amidation
The conjugation reaction proceeds via a nucleophilic acyl substitution mechanism. glenresearch.com The succinimidyl ester group of 5-CR 6G, SE is an activated ester, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. glenresearch.com
The process begins with the deprotonated primary amine of a biomolecule acting as the nucleophile. nih.gov This reaction is typically carried out in a buffer with a pH between 7 and 9. glenresearch.comnih.gov In this pH range, a sufficient concentration of the more nucleophilic, unprotonated form of the primary amine is present to initiate the reaction.
The amine attacks the carbonyl carbon of the succinimidyl ester, leading to the formation of a tetrahedral intermediate. glenresearch.commst.edu This intermediate is unstable and quickly collapses, resulting in the elimination of N-hydroxysuccinimide (NHS) as a leaving group and the formation of a stable amide bond between the fluorophore and the biomolecule. glenresearch.com This amide linkage is a very stable covalent bond, ensuring that the fluorescent label remains attached to the target molecule throughout subsequent experimental procedures. glenresearch.com It is important to note that the hydrolysis of the succinimidyl ester can compete with the amidation reaction, particularly in aqueous solutions. nih.govnih.gov
Selective Targeting of Primary Amines (α-amino and ε-amino groups) in Biomolecules
5-Carboxyrhodamine 6G, succinimidyl ester (5-CR 6G, SE) is an amine-reactive fluorescent dye designed for the preparation of bioconjugates. abpbio.com Its functionality is centered on the succinimidyl ester (SE) group, a well-established reactive moiety for targeting primary amines in biological molecules. This targeted reactivity allows for the covalent attachment of the rhodamine 6G fluorophore to proteins, amine-modified oligonucleotides, and other biomolecules. fishersci.iethermofisher.com
The molecular mechanism involves the nucleophilic attack of a non-protonated primary amine on the carbonyl carbon of the succinimidyl ester. This reaction results in the formation of a stable and covalent amide bond, linking the dye to the biomolecule, and the release of N-hydroxysuccinimide (NHS) as a byproduct.
The primary targets for this reaction in peptides and proteins are:
α-amino groups: Located at the N-terminus of a polypeptide chain.
ε-amino groups: Found on the side chain of lysine (B10760008) residues. rsc.org
This specificity for primary amines makes 5-CR 6G, SE a valuable tool in research for applications such as automated DNA sequencing and oligonucleotide labeling. fishersci.iethermofisher.com The resulting conjugates benefit from the photophysical properties of carboxyrhodamine 6G (CR 6G), which exhibits excitation and emission spectra between those of fluorescein and tetramethylrhodamine, coupled with a high fluorescence quantum yield. abpbio.com
Table 1: Chemical Properties of 5-CR 6G, SE
| Property | Value | Source |
|---|---|---|
| Full Name | 5-Carboxyrhodamine 6G, succinimidyl ester | echemi.com |
| Molecular Formula | C₃₃H₃₄ClN₃O₇ | echemi.com |
| Molecular Weight | ~620.09 g/mol (Note: Varies slightly by source/isomer) | echemi.com |
| Excitation Max (Ex) | ~520-525 nm | abpbio.comfishersci.com |
| Emission Max (Em) | ~546-550 nm | abpbio.comfishersci.com |
| Solubility | Moderately soluble in DMSO and DMF | abpbio.comfishersci.comthomassci.com |
| Storage | -20°C, protect from light | abpbio.comfishersci.comthomassci.com |
Influence of Reaction Conditions on Conjugation Efficiency in Research Protocols
The success and reproducibility of labeling biomolecules with 5-CR 6G, SE are critically dependent on the careful control of several reaction conditions. ulab360.com Optimizing these parameters is essential to maximize conjugation efficiency while minimizing side reactions like hydrolysis of the ester.
pH: The pH of the reaction buffer is one of the most critical factors. The labeling reaction with succinimidyl esters is strongly pH-dependent, with an optimal range typically between pH 7.5 and 8.5. ulab360.com In this range, a sufficient concentration of the primary amine groups on the target biomolecule are deprotonated and thus nucleophilic, enabling them to react efficiently with the ester. At pH values below 7, the amines are largely protonated, reducing their reactivity. Conversely, at pH values above 8.5, the rate of hydrolysis of the succinimidyl ester increases significantly, which consumes the dye and reduces the labeling efficiency. ulab360.com
Solvents: As a hydrophobic molecule, 5-CR 6G, SE should first be dissolved in a small amount of an anhydrous organic solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) before being added to the aqueous reaction buffer containing the biomolecule. ulab360.com
Buffers and Contaminants: The choice of buffer is crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target biomolecule for reaction with the dye, leading to significantly lower conjugation yields. ulab360.com Similarly, ammonium (B1175870) salts must be removed from the biomolecule solution, for instance through dialysis, prior to the reaction. ulab360.com The presence of other nucleophiles, such as thiols, should also be avoided. ulab360.com
Temperature: Labeling reactions with succinimidyl esters are typically performed at room temperature. ulab360.com While lower temperatures can be used to slow down the competing hydrolysis reaction, this will also slow the desired conjugation reaction.
Table 2: Summary of Optimal Reaction Conditions for 5-CR 6G, SE Conjugation
| Parameter | Recommended Condition | Rationale | Source |
|---|---|---|---|
| pH | 7.5 - 8.5 | Balances amine reactivity (deprotonated) and ester stability (minimizes hydrolysis). | ulab360.com |
| Solvent | Dissolve dye in anhydrous DMSO or DMF | Ensures the hydrophobic dye is solubilized before addition to the aqueous reaction. | ulab360.com |
| Buffer System | Amine-free buffers (e.g., PBS, HEPES, bicarbonate) | Prevents competition for the reactive dye from buffer components. | ulab360.com |
| Temperature | Room Temperature | Provides a suitable rate for the conjugation reaction without excessively promoting hydrolysis. | ulab360.com |
| Additives | Avoid nucleophiles (e.g., thiols, ammonium salts) | Prevents consumption of the reactive dye by non-target molecules. | ulab360.com |
Synthetic Considerations and Derivatization Strategies for 5 Cr 6g, Se
Pathways for the Chemical Synthesis of 5-Carboxyrhodamine 6G, Succinimidyl Ester
The synthesis of 5-CR 6G, SE is a multi-step process that begins with the creation of the core rhodamine structure, followed by the activation of the carboxylic acid group to form the amine-reactive succinimidyl ester.
The foundational step is the synthesis of the carboxyrhodamine 6G (CR 6G) molecule itself. Traditionally, this is achieved through the condensation of 3-(ethylamino)-4-methylphenol with trimellitic anhydride (B1165640). researchgate.net This reaction, typically performed under acidic conditions at high temperatures, results in the formation of the xanthene core characteristic of rhodamine dyes. However, a significant drawback of using the unsymmetrical trimellitic anhydride is that the reaction produces a mixture of two structural isomers: 5-carboxyrhodamine 6G and 6-carboxyrhodamine 6G. researchgate.netpsu.edu
More recent synthetic strategies have been developed to overcome the issue of isomer formation. One innovative method replaces the anhydride reagent with phthalaldehydic acids. researchgate.net These reagents provide only a single point of reactivity for the aminophenol, thereby allowing for the direct synthesis of a single isomer and eliminating the need for complex downstream purification of isomers. researchgate.net
The second major step is the conversion of the carboxylic acid group of the purified 5-CR 6G isomer into a succinimidyl ester (SE), also known as an N-hydroxysuccinimide (NHS) ester. This "activation" step renders the dye reactive towards primary and secondary amines, such as those found on the lysine (B10760008) residues of proteins. A common and effective method for this transformation involves reacting the carboxylic acid with stoichiometric amounts of di(N-succinimidyl) carbonate (DSC) in the presence of a base catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in an aprotic polar solvent. google.comgoogle.com
Table 1: Overview of Synthetic Steps for Single-Isomer 5-CR 6G, SE
| Step | Description | Key Reagents | Outcome |
| 1a. Isomer-Specific Core Synthesis | Condensation reaction that avoids the formation of mixed isomers. | 3-(ethylamino)-4-methylphenol, 5-formyl-isophthalic acid (a phthalaldehydic acid derivative) | Isomerically pure 5-Carboxyrhodamine 6G (5-CR 6G) |
| 1b. Traditional Core Synthesis & Separation | Condensation followed by separation of the resulting isomers. | 3-(ethylamino)-4-methylphenol, Trimellitic anhydride | Mixture of 5-CR 6G and 6-CR 6G, requiring separation (e.g., via HPLC). |
| 2. Esterification (Activation) | Conversion of the carboxylic acid on pure 5-CR 6G to an amine-reactive NHS ester. | Di(N-succinimidyl) carbonate (DSC), 4-dimethylaminopyridine (DMAP) | 5-Carboxyrhodamine 6G, Succinimidyl Ester (5-CR 6G, SE) |
Importance of Isomeric Purity (e.g., Single Isomer vs. Mixed Isomers) in Probe Performance
The distinction between using an isomerically pure fluorescent probe versus a mixture of isomers is critical for ensuring experimental reproducibility and data accuracy. aatbio.comaatbio.com While chemically similar, the minor difference in the attachment point of the carboxyl group (position 5 versus position 6) can have significant consequences for the performance of the final conjugate.
One of the primary challenges in syntheses that produce mixed isomers is the subsequent separation. The 5- and 6-isomers have very similar physical properties and high polarity, making their separation by standard chromatographic techniques difficult and often requiring specialized methods like esterification to temporarily alter their properties. researchgate.net
For many sensitive biological applications, the use of a single, well-defined isomer is strongly preferred. aatbio.com In techniques like DNA sequencing, the use of mixed isomers can lead to the generation of spurious data because the different isomers can impart slightly different electrophoretic mobilities to the labeled fragments, causing band broadening or the appearance of double bands in gel electrophoresis. google.comgoogle.com In complex biological systems, the precise location of the linker can influence the interaction of the labeled biomolecule with its environment or binding partners. aatbio.com Using a single isomer ensures that every labeled molecule in a population is identical, leading to more consistent and reliable results. aatbio.comnih.gov
Table 2: Comparison of Single Isomer vs. Mixed Isomer Probes
| Feature | Single Isomer (e.g., 5-CR 6G, SE) | Mixed Isomers (e.g., 5/6-CR 6G, SE) |
| Chemical Composition | Homogeneous; consists of only one molecular species. | Heterogeneous; contains two distinct structural isomers. |
| Reproducibility | High; ensures consistent labeling and conjugate properties between experiments. aatbio.com | Lower; variability in isomer ratio can lead to inconsistent results. |
| Chromatography (of Conjugate) | Typically yields a single, sharp peak in HPLC analysis. | Can result in split or broadened peaks, complicating purification and analysis. google.com |
| Application Performance | Critical for applications sensitive to minor structural differences, such as DNA sequencing and quantitative assays. google.comgoogle.com | May be acceptable for applications where absolute structural homogeneity is not required. |
| Cost | Generally higher due to the need for isomer-specific synthesis or difficult purification. psu.edu | Generally lower as it bypasses the isomer separation step. |
Strategies for Modifying 5-CR 6G, SE for Enhanced Research Applications
While 5-CR 6G, SE is a powerful tool, its core structure can be modified to generate derivatives with enhanced properties tailored for specific research needs. These strategies focus on improving characteristics such as water solubility, photostability, and spectral properties. psu.edursc.org
Enhanced Water Solubility: Although rhodamines are generally water-soluble, their tendency to aggregate in aqueous buffers can be a limitation. One strategy to improve solubility is to introduce additional charged groups. A novel approach involves replacing the traditional carboxylic acid with a phosphonic acid group. chemrxiv.orgrsc.org Phosphonorhodamines have been shown to have a 12- to 500-fold increase in water solubility compared to their carboxy- and sulfo- counterparts, while maintaining nearly identical spectral properties. chemrxiv.orgrsc.org Another method involves synthesizing derivatives with multiple carboxylic acid functionalities. tamu.edu
Tuning Spectral Properties: A key goal in fluorophore development is to shift the excitation and emission wavelengths into the far-red or near-infrared (NIR) region to minimize background autofluorescence from cells and tissues. A highly successful strategy has been the replacement of the oxygen atom in the xanthene core with a silicon atom, creating "Si-rhodamines". rhhz.net This modification shifts the dye's spectral profile significantly to longer wavelengths. Another approach involves creating a more rigid molecular structure, for instance, by introducing alkyl bridges that connect the terminal nitrogen atoms to the xanthene ring, which can red-shift the spectra and simultaneously increase the fluorescence quantum yield. acs.org
Improved Photostability: Photostability is a crucial attribute for imaging applications, particularly in single-molecule studies and super-resolution microscopy. nih.gov While rhodamines are known for being more photostable than fluoresceins, they can still undergo photobleaching under intense illumination. nih.govthermofisher.com The development of derivatives with enhanced photostability is an active area of research. For example, the introduction of fluorine atoms into the core structure of Si-rhodamines has been shown to improve their resistance to photobleaching. rhhz.net
Table 3: Derivatization Strategies for Rhodamine Dyes
| Modification Strategy | Resulting Enhancement | Example of Chemical Change |
| Solubility Enhancement | Increased water solubility, reduced aggregation. | Replacement of the carboxylic acid group with a phosphonic acid group. chemrxiv.orgrsc.org |
| Spectral Tuning (Red-Shifting) | Excitation/emission shifted to far-red/NIR wavelengths for improved tissue penetration and lower autofluorescence. | Replacement of the xanthene oxygen atom with a silicon atom (Si-rhodamine). rhhz.net |
| Photostability Enhancement | Increased resistance to photobleaching under high-intensity light. | Introduction of fluorine atoms into the xanthene core. rhhz.net |
| Quantum Yield Improvement | Brighter fluorescence signal. | Creating a rigid structure by introducing alkyl bridges on the xanthene core. acs.org |
| Altering Reactivity | Enabling conjugation to different functional groups (e.g., thiols). | Conversion of the carboxylic acid to a maleimide (B117702) group for thiol-reactivity. aatbio.com |
Advanced Research Applications of 5 Cr 6g, Se in Biological Systems
Nucleic Acid Labeling and Characterization
The ability of 5-CR 6G, SE to react with primary amines makes it suitable for labeling amine-modified oligonucleotides. thermofisher.com This process is fundamental to a variety of techniques that rely on fluorescently tagged nucleic acids for detection and analysis. The spectral properties of Carboxyrhodamine 6G (CR 6G), with excitation and emission wavelengths falling between those of the commonly used fluorescein (B123965) and tetramethylrhodamine (B1193902) dyes, offer an additional color option for multicolor fluorescence imaging. abpbio.com Conjugates of CR 6G also exhibit higher fluorescence quantum yields than those of tetramethylrhodamine, leading to brighter signals. abpbio.com
Oligonucleotide Conjugation for Probe Development
The amine-reactive succinimidyl ester group of 5-CR 6G, SE readily couples with oligonucleotides that have been synthesized with a primary amine modification. This conjugation reaction forms a stable amide bond, creating a fluorescently labeled probe. thermofisher.comresearchgate.net These probes are instrumental in various molecular biology applications.
One significant application is in the development of Fluorescence Resonance Energy Transfer (FRET) probes. Research has been conducted on energy transfer primers where carboxyrhodamine-6G serves as the acceptor chromophore. biosyn.com In FRET, the dye can act as an acceptor for a donor fluorophore, allowing for the detection of specific nucleic acid sequences and the study of molecular interactions. The development of such probes is crucial for techniques like quantitative PCR (qPCR) and for creating molecular beacons used in the detection of single-nucleotide variations. abpbio.com
The general process for creating these probes involves:
Synthesizing an oligonucleotide with a terminal or internal amine modification.
Dissolving the amine-reactive dye, such as 5-CR 6G, SE, in an anhydrous solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO). biosyn.com
Mixing the amine-modified oligonucleotide with the reactive dye under appropriate buffer conditions.
Purifying the resulting fluorescently labeled oligonucleotide probe, often via High-Performance Liquid Chromatography (HPLC), to remove any unconjugated dye and unlabeled oligonucleotides. googleapis.com
Implementation in Automated DNA Sequencing Technologies
Fluorescent dyes are a cornerstone of modern automated DNA sequencing. The amine-reactive form of 5-CR 6G is explicitly used for this purpose. mdpi.com In these methods, fluorescently labeled primers or dideoxynucleotide terminators are incorporated into the newly synthesized DNA strands during the sequencing reaction.
The spectral properties of 5-CR 6G, SE are particularly advantageous. With a peak absorption around 525 nm, probes conjugated with this dye are an excellent match for the 514 nm spectral line of widely used argon-ion lasers. abpbio.com This compatibility ensures efficient excitation and robust signal generation. In multi-color sequencing approaches, where different dyes are used to label each of the four DNA bases (A, T, C, G), 5-CR 6G provides a distinct spectral signature. For instance, research on four-color DNA sequencing by synthesis on a chip has utilized photocleavable fluorescent nucleotides, a technology class to which 5-CR 6G, SE belongs. aatbio.com The use of single-isomer dyes like 5-CR 6G, SE is particularly important in sequencing to ensure consistent electrophoretic mobility and spectral properties for accurate base calling. aatbio.com
Application in Fluorescence In Situ Hybridization (FISH) Techniques
Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize specific DNA or RNA sequences within the context of the cell or tissue. nih.goveurofinsgenomics.co.in The method relies on fluorescently labeled nucleic acid probes that bind to complementary target sequences. eurofinsgenomics.co.in Amine-reactive dyes are frequently used to prepare these probes for applications in immunochemistry, histochemistry, and FISH. thermofisher.com
While specific documented examples detailing the use of 5-CR 6G, SE in FISH are not prevalent in readily available literature, the underlying chemistry makes it a suitable candidate for this application. The process would involve labeling an amine-modified DNA or RNA probe with 5-CR 6G, SE, as described in section 4.1.1. This fluorescently tagged probe is then hybridized to its target sequence in fixed cells or tissues. The rhodamine dye's brightness and photostability are desirable characteristics for the intense and prolonged imaging often required in FISH analysis. mybiosource.com The selection of dyes like Rhodamine 6G for multi-color FISH experiments allows for the simultaneous detection of multiple genetic targets. mdpi.com
Biomolecule Conjugation for Imaging and Analysis
The utility of 5-CR 6G, SE extends beyond nucleic acids to the labeling of other biomolecules, most notably proteins. The succinimidyl ester moiety reacts efficiently with primary amines, such as the N-terminus of a polypeptide chain and the epsilon-amino group of lysine (B10760008) residues, to form stable amide bonds. thermofisher.com This reaction provides a straightforward method for creating fluorescent protein conjugates for a wide array of research applications.
Methodologies for Protein Labeling and Conjugate Preparation
The preparation of protein conjugates with 5-CR 6G, SE involves a well-established chemical reaction. Succinimidyl esters are among the most effective reagents for modifying amines due to the stability of the resulting amide bond. biosyn.com
General Protocol for Protein Labeling:
Buffer Preparation: The protein must be in a buffer free of extraneous amines, such as Tris or glycine, which would compete with the protein for reaction with the dye. Phosphate-buffered saline (PBS) is a common choice. Any stabilizing proteins like bovine serum albumin (BSA) must also be removed.
Dye Preparation: The 5-CR 6G, SE dye is typically dissolved in an anhydrous organic solvent like DMSO or DMF to create a stock solution immediately before use. biosyn.com
Conjugation Reaction: The dye stock solution is added to the protein solution. The reaction is typically carried out at room temperature for about an hour. The pH of the reaction buffer is crucial; most conjugations with primary amines are optimal at a pH of 8.0 to 9.5. thermofisher.com
Purification: After the reaction, the unconjugated dye must be separated from the labeled protein. This is commonly achieved through gel filtration chromatography or dialysis.
Below is a table summarizing the key parameters for the conjugation reaction.
| Parameter | Recommendation | Rationale |
| Solvent for Dye | Anhydrous DMSO or DMF | Succinimidyl esters are hydrophobic and susceptible to hydrolysis in aqueous solutions. biosyn.com |
| Reaction Buffer | Amine-free (e.g., PBS) | Prevents competitive reaction with buffer components. |
| Reaction pH | 8.0 - 9.5 (for IgG) | Optimal for the reaction with the moderately basic ε-amino groups of lysine. thermofisher.com |
| Reaction Temperature | Room Temperature | Sufficient for most labeling reactions. biosyn.com |
| Purification Method | Gel Filtration / Dialysis | Effectively separates the small dye molecules from the much larger protein conjugate. |
Challenges and Optimization in Labeling Complex Protein Structures (e.g., IgM antibodies)
While the general methodology for protein labeling is robust, large and complex proteins like Immunoglobulin M (IgM) antibodies present unique challenges. IgM antibodies are pentameric structures with a high molecular mass (approx. 900 kDa) and are sensitive to the physical and chemical conditions used for standard IgG labeling.
Key Challenges with IgM Labeling:
pH Sensitivity: IgM antibodies tend to denature at the alkaline pH values (8.3-9.0) typically used for efficient labeling of lysine residues in IgG antibodies.
Reduced Reactivity at Neutral pH: To maintain the structural integrity of IgM, labeling must be performed at a near-neutral pH (7.2-7.5). At this pH, the lysine ε-amino groups (pKa ≈ 10.5) are largely protonated and unreactive. Labeling primarily occurs at the α-amino groups at the N-termini.
Dominance of Hydrolysis: At near-neutral pH, the hydrolysis of the succinimidyl ester dye becomes a significant competing reaction, reducing the efficiency of protein labeling.
Optimization Strategies: To overcome these challenges, the standard protocol must be modified significantly. A crucial adjustment is the dye-to-protein molar ratio . For IgG labeling, a ratio of around 10:1 is common. However, for IgM, a much higher molar ratio, on the order of 50:1 or even 100:1, is required to achieve an adequate degree of labeling due to the lower reaction efficiency at neutral pH. Specialized kits, such as the Mix-n-Stain™ series, have been developed to simplify the labeling of challenging antibodies like IgM by providing optimized buffers and pre-measured dyes, allowing for efficient conjugation without a final purification step.
Utility in Immunofluorescence-Based Assays and Microscopy
Immunofluorescence (IF) is a cornerstone technique in cell biology, allowing for the specific visualization of proteins and other antigens within cells and tissues. svarlifescience.comibidi.com The principle of IF relies on antibodies conjugated to fluorescent dyes, known as fluorophores, which bind to a specific target molecule. svarlifescience.comibidi.com The use of 5-CR 6G, SE as a fluorescent label for antibodies enhances the capabilities of this technique.
5-CR 6G, SE is an amine-reactive dye, meaning its succinimidyl ester group readily forms stable covalent bonds with primary amines on proteins, such as antibodies. biotium.commedchemexpress.commybiosource.com This property makes it a reliable tool for creating fluorescently labeled antibodies for use in both direct and indirect immunofluorescence assays. svarlifescience.comibidi.com In direct IF, a primary antibody conjugated directly to 5-CR 6G, SE is used to detect the target antigen. ibidi.com In the more common indirect IF method, an unlabeled primary antibody binds to the target, and its presence is detected by a secondary antibody that is labeled with 5-CR 6G, SE. ibidi.com This indirect method provides significant signal amplification, as multiple secondary antibodies can bind to a single primary antibody. svarlifescience.com
The spectral characteristics of 5-CR 6G, SE are particularly advantageous for fluorescence microscopy. Its excitation and emission maxima, typically around 524 nm and 556 nm respectively, are well-matched to the common 514 nm laser line of argon-ion lasers used in many confocal microscopes. researchgate.netcolostate.eduabpbio.com Compared to other dyes, rhodamine 6G conjugates, including those made with 5-CR 6G, SE, generally exhibit good photostability and high fluorescence quantum yields, which are crucial for obtaining high-quality, bright images. researchgate.netcolostate.edu
Cellular and Subcellular Imaging Studies
The ability to visualize the inner workings of cells is fundamental to understanding biological function. 5-CR 6G, SE plays a vital role in these studies through its application in labeling and tracking cellular components.
Strategies for Intracellular and Extracellular Labeling of Biological Components
The primary strategy for using 5-CR 6G, SE in labeling revolves around its amine-reactivity. medchemexpress.com The succinimidyl ester moiety of the dye molecule reacts with primary amine groups (-NH2) found on proteins and other biomolecules, forming a stable amide bond. biotium.combiotium.com This reaction is the basis for both intracellular and extracellular labeling.
For extracellular labeling , researchers can apply 5-CR 6G, SE-conjugated antibodies to live cells to target and visualize cell-surface proteins. This allows for the study of receptors, cell adhesion molecules, and other components of the plasma membrane in their native environment.
For intracellular labeling , the process typically requires cell fixation and permeabilization. This allows the 5-CR 6G, SE-labeled antibodies to cross the cell membrane and access their targets within the cell's interior, such as cytoskeletal proteins, enzymes, or nuclear components. An alternative for labeling intracellular components in live cells involves using cell-penetrating peptides conjugated to the fluorescent dye. aatbio.com Additionally, the dye can be used to label purified proteins, peptides, or amine-modified oligonucleotides which are then introduced into cells. biotium.comresearchgate.netlubio.ch In some applications, the dye itself can passively diffuse into cells and covalently label intracellular proteins after being hydrolyzed by cellular esterases. biotium.com
Real-Time Tracking of Biological Processes at the Molecular Level
Single Particle Tracking (SPT) is a powerful technique used to observe the dynamics of individual molecules in real-time within living cells. nih.gov By labeling a specific biomolecule with a bright and photostable fluorophore like 5-CR 6G, SE, its movement can be tracked with nanometer precision. scbt.com This allows researchers to study processes such as protein diffusion, receptor trafficking, and viral entry. nih.govmdpi.com
The high fluorescence quantum yield and photostability of rhodamine 6G conjugates are critical for SPT, as they ensure that the labeled molecule can be observed for an extended period before the signal is lost to photobleaching. researchgate.netcolostate.edu While quantum dots are also used for SPT, organic fluorophores like 5-CR 6G, SE offer the advantage of a smaller size, which is less likely to interfere with the natural movement of the labeled biomolecule. nih.gov
Integration with Confocal and Super-Resolution Microscopy Techniques
Standard fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-250 nanometers. ibidi.comfrontiersin.org Confocal microscopy improves on this by rejecting out-of-focus light, but it does not overcome the fundamental diffraction limit. The spectral properties of 5-CR 6G, SE, with an excitation maximum near the 514 nm laser line, make it highly compatible with standard confocal setups. researchgate.netcolostate.edu
To visualize cellular structures at even higher detail, super-resolution microscopy (SRM) techniques are employed. ibidi.com These methods, which include Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM), can achieve resolutions down to the nanometer scale. ibidi.compromega.com.br The success of these techniques is heavily dependent on the properties of the fluorescent probes used. The photostability and brightness of 5-CR 6G, SE make it a suitable candidate for use in SRM applications, enabling the detailed visualization of subcellular structures like the organization of organelles and molecular complexes. colostate.edupromega.com.br
Advanced Spectroscopic and Flow-Based Methodologies
Beyond traditional microscopy, 5-CR 6G, SE is a valuable reagent in high-throughput analytical techniques like flow cytometry.
Design of Multicolor Labeling Experiments for Multiplexing
Multiplexing is the simultaneous detection of multiple targets in a single sample. In flow cytometry and fluorescence microscopy, this is achieved by using several different fluorophores with distinct spectral properties. ibidi.combaseclick.eu 5-Carboxyrhodamine 6G is a key component in multicolor experiments because its excitation and emission spectra fall between those of fluorescein (green) and tetramethylrhodamine (orange-red) derivatives. researchgate.netinterchim.fr This provides another color option, allowing researchers to expand the number of parameters they can analyze simultaneously. researchgate.net
When designing a multicolor panel, it is crucial to select fluorophores with minimal spectral overlap to avoid signal bleed-through between detection channels. The distinct spectral signature of 5-CR 6G, SE allows it to be combined with other dyes like FITC and ROX in Fluorescence Resonance Energy Transfer (FRET) studies and other multiplexed assays. nih.govacs.org For example, a panel could be designed to use a 488 nm laser to excite a fluorescein-based dye and 5-CR 6G, SE, while a different laser excites a far-red dye, enabling a three-color analysis. qmul.ac.uk Modern spectral flow cytometers can distinguish even highly overlapping dyes, further expanding the possibilities for complex, high-dimensional panel design. bdbiosciences.com
Table of Spectroscopic Properties
| Compound | Excitation Max (nm) | Emission Max (nm) | Reference |
|---|---|---|---|
| 5-Carboxyrhodamine 6G, SE | 524 | 556 | researchgate.net |
| 5(6)-Carboxyrhodamine 6G | 525 | 550 | researchgate.netabpbio.com |
| 6-Carboxyrhodamine 6G | 526 | 547 | zeiss.com |
| Fluorescein (FITC) | 494 | 518 | lubio.chzeiss.com |
| 5-Carboxy-X-rhodamine (5-ROX) | 578 | 604 | zeiss.com |
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| 5-CR 6G, SE | 5-Carboxyrhodamine 6G, succinimidyl ester |
| FITC | Fluorescein-5-isothiocyanate |
| ROX | Carboxy-X-rhodamine |
| TAMRA | Carboxytetramethylrhodamine |
| STED | Stimulated Emission Depletion |
| STORM | Stochastic Optical Reconstruction Microscopy |
| FRET | Fluorescence Resonance Energy Transfer |
Role in Fluorescence Resonance Energy Transfer (FRET) Applications, including Nanoparticle Systems
Fluorescence Resonance Energy Transfer (FRET) is a mechanism involving the non-radiative transfer of energy from an excited state donor fluorophore to a nearby acceptor fluorophore. mdpi.com The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring within a 1-10 nanometer range, a characteristic that has led to its use as a "spectroscopic ruler" for studying molecular interactions. mdpi.comoatext.com 5-CR 6G, SE, with its distinct spectral properties, is frequently employed as a component in FRET pairs for probing the structure and dynamics of biological systems. lubio.ch
A significant area of application for 5-CR 6G, SE is in the development of fluorescent nanoparticles for bioanalysis and molecular imaging. nih.gov Researchers have successfully created multicolor FRET silica (B1680970) nanoparticles by co-encapsulating multiple fluorescent dyes, including 5-carboxyrhodamine 6G, succinimidyl ester (R6G-SE), within a silica matrix. nih.gov In one such study, three amine-reactive dyes were covalently linked to a silane (B1218182) coupling agent and incorporated into nanoparticles. nih.gov By varying the ratio of these dyes, nanoparticles with unique FRET-mediated emission signatures were produced, allowing for multicolor imaging with a single excitation wavelength. nih.gov
| Component | Chemical Name | Role in System | Excitation (Ex) / Emission (Em) Wavelengths (nm) |
|---|---|---|---|
| Donor Dye | 5-(and-6)-carboxyfluorescein, succinimidyl ester (FITC-SE) | Initial energy absorber | ~494 / 520 |
| Intermediate Dye | 5-carboxyrhodamine 6G, succinimidyl ester (R6G-SE) | FRET acceptor from donor; FRET donor to acceptor | ~524 / 556 lubio.ch |
| Acceptor Dye | 6-carboxy-X-rhodamine, succinimidyl ester (ROX-SE) | Final energy acceptor and emitter | ~573 / 602 lubio.ch |
| Matrix | Silica | Encapsulation material | N/A |
Another innovative application involves "nanoflares," which are probes made of oligonucleotides attached to nanoparticles that can detect nucleic acids inside living cells. nih.gov In these systems, a fluorophore like rhodamine 6G is part of a recognition sequence that is hybridized to a quencher strand. nih.gov The entire construct is immobilized on a gold nanoparticle (AuNP), which also acts as a quencher. When the nanoflare encounters its target mRNA sequence, the recognition sequence binds to the target, causing the release of the fluorophore-containing strand and a subsequent increase in fluorescence. nih.gov This "off-on" switching mechanism allows for the sensitive detection of intracellular gene expression. nih.gov
FRET is also a powerful method for monitoring the integrity of drug delivery nanoparticles. mdpi.com By co-encapsulating a FRET pair of dyes within a nanoparticle, a strong FRET signal is generated. mdpi.com If the nanoparticle disassembles or disintegrates to release its payload, the distance between the dyes increases, leading to a measurable decrease or loss of the FRET signal. mdpi.com
Utilization in Flow Cytometry for Cellular Analysis and Sorting
Flow cytometry is a technology used to analyze the physical and chemical characteristics of single cells as they pass through one or more laser beams in a fluid stream. europeanpharmaceuticalreview.com Cells are typically labeled with fluorescent probes, which, upon excitation, emit light that is collected and analyzed to provide data on cell populations. europeanpharmaceuticalreview.com
The amine-reactive nature of 5-CR 6G, SE makes it highly suitable for preparing fluorescent conjugates for flow cytometry. biotium.com It can be covalently attached to antibodies or other proteins that target specific cellular components or surface markers. fishersci.co.uk These fluorescently labeled antibodies are then used to stain cell suspensions, allowing for the identification, quantification, and analysis of specific cell subpopulations. europeanpharmaceuticalreview.com
A key application of this methodology is in high-dimensional flow cytometry for discovery research, such as screening for novel therapeutic targets in cancer. europeanpharmaceuticalreview.comnih.gov In one study, a high-throughput flow cytometry screen was used to identify cell adhesion receptors on glioblastoma (GBM) cancer stem cells that correlated with patient prognosis. nih.gov This involved labeling cells from GBM specimens with a panel of antibodies against various cell adhesion molecules to identify those expressed on the cancer cells. nih.gov
| Step | Description | Purpose |
|---|---|---|
| 1. Cell Preparation | A single-cell suspension is prepared from tissue samples (e.g., tumor xenografts). | To allow for individual cell analysis. |
| 2. Fluorescent Labeling | Cells are incubated with antibodies conjugated to fluorescent dyes (e.g., via 5-CR 6G, SE). These antibodies are specific to cell surface markers. | To tag specific cell populations of interest. |
| 3. Data Acquisition | Labeled cells are passed through the flow cytometer, where lasers excite the fluorophores and detectors measure the emitted light from each cell. | To quantify the expression of markers on thousands of individual cells. |
| 4. Data Analysis | The data is analyzed to identify and quantify cell populations based on their fluorescence profiles. | To identify markers that are highly expressed on the target cell population (e.g., cancer stem cells). |
Beyond analysis, flow cytometry enables fluorescence-activated cell sorting (FACS). lubio.cheuropeanpharmaceuticalreview.com In this process, the instrument uses the fluorescence signal to apply an electrostatic charge to droplets containing single cells, allowing them to be deflected and collected into separate tubes. scirp.org This technique is invaluable for isolating pure populations of specific cells, such as those identified in a screening assay, for subsequent molecular analysis, culture, or therapeutic applications. europeanpharmaceuticalreview.comnih.gov
Comparative Analysis and Methodological Considerations in Research Design
Comparative Performance of 5-CR 6G, SE with Alternative Fluorescent Probes (e.g., Fluorescein (B123965), Tetramethylrhodamine (B1193902), JOE dye)
5-CR 6G, SE is an amine-reactive fluorescent probe used for creating bioconjugates. abpbio.comabpbio.comchemsrc.com Its spectral characteristics, with excitation and emission maxima typically around 525 nm and 550 nm respectively, position it between those of fluorescein and tetramethylrhodamine. abpbio.comaatbio.comfishersci.co.uk This intermediate spectral placement makes it a valuable option for multicolor imaging applications. aatbio.comaatbio.com
The performance of a fluorescent probe is defined by several key photophysical parameters, including molar extinction coefficient (ε), fluorescence quantum yield (Φ), and photostability. Conjugates of Carboxyrhodamine 6G (CR 6G) are noted for having a higher fluorescence quantum yield than those of tetramethylrhodamine and good photostability. abpbio.comaatbio.com The peak absorption of CR 6G conjugates at 525 nm aligns well with the 514 nm spectral line of the widely used argon-ion laser. abpbio.comfishersci.co.ukaatbio.com
A comparative overview of the photophysical properties of 5-CR 6G and alternative probes is presented below.
Interactive Data Table: Photophysical Properties of Selected Fluorescent Probes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Characteristics |
| 5-CR 6G | ~525 abpbio.comabpbio.com | ~550 abpbio.comabpbio.com | - | Higher than TMR conjugates abpbio.com | Good photostability; Spectra between Fluorescein and TMR. aatbio.com |
| Fluorescein | ~491 researchgate.net | ~516 researchgate.net | High researchgate.net | High in aqueous media researchgate.net | pH-sensitive fluorescence. researchgate.net |
| Tetramethylrhodamine (TMR) | ~550 canada.ca | ~578 canada.ca | - | ~0.37-0.4 nih.govresearchgate.net | Popular for biological labeling; can form dimers. nih.gov |
| JOE dye | ~525 bris.ac.uk | ~550 bris.ac.uk | - | Varies with conjugation bris.ac.ukresearchgate.net | Spectrally resolvable from FAM; used in DNA sequencing. bris.ac.uk |
Note: Specific photophysical values can vary depending on the solvent, pH, and conjugation state of the dye.
In a direct comparison for in vivo imaging of leukocyte-endothelium interactions, carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), a fluorescein derivative, was found to be superior to rhodamine 6G in terms of the resulting image quality. nih.gov However, the unique spectral properties of 5-CR 6G, SE ensure its continued relevance for specific multicolor experimental designs. aatbio.com
Advantages and Disadvantages of 5-CR 6G, SE in Specific Research Contexts
The utility of 5-CR 6G, SE is highly dependent on the specific requirements of the research application.
Advantages:
Spectral Positioning for Multicolor Imaging: The excitation and emission spectra of 5-CR 6G, SE fall between those of fluorescein and tetramethylrhodamine, providing an additional color option that facilitates the design of multicolor fluorescence experiments. aatbio.com
High Quantum Yield: Conjugates of CR 6G generally exhibit higher fluorescence quantum yields compared to tetramethylrhodamine conjugates, resulting in brighter signals. abpbio.comaatbio.com
Good Photostability: Rhodamine 6G conjugates are known for their good photostability, which is advantageous for imaging protocols that require prolonged or repeated light exposure. aatbio.com
Compatibility with Argon-Ion Lasers: Its peak absorption is an excellent match for the 514 nm spectral line of the argon-ion laser, a common light source in fluorescence microscopy and flow cytometry. abpbio.comaatbio.com
Disadvantages:
Poor Solubility: A significant drawback of the mixed isomer form, 5(6)-CR6G, SE, is its very poor solubility in common buffers, as well as in solvents like DMSO and DMF, which can complicate the preparation of stock solutions and labeling reactions. aatbio.com
pH Sensitivity (General for Rhodamines): While some derivatives are optimized for pH insensitivity, rhodamine dyes can exhibit changes in their photophysical properties with variations in pH. researchgate.net
Potential for Self-Quenching: Like other rhodamine dyes, 5-CR 6G, SE may be subject to self-quenching at high labeling densities, where close proximity of fluorophores can lead to dimer formation and a decrease in fluorescence. nih.gov
Considerations for Photostability and Minimizing Photobleaching in Extended Imaging Experiments
Photobleaching, the irreversible photodestruction of a fluorophore, is a critical limiting factor in long-term fluorescence imaging. researchgate.netnih.gov It reduces the signal-to-noise ratio and can compromise the quantitative nature of the data. Rhodamine dyes, including 5-CR 6G, are susceptible to photobleaching, a process often mediated by reactions with molecular oxygen in the fluorophore's excited triplet state. nih.govmpi-cbg.denih.gov
Strategies to Minimize Photobleaching:
Use of Antifade Reagents: Mounting media containing antifade agents, such as n-propyl gallate (nPG) or commercial formulations, can significantly reduce the rate of photobleaching for various fluorochromes, including rhodamines. emsdiasum.comox.ac.uk These reagents often work by scavenging free radicals or quenching the reactive triplet state of the fluorophore.
Oxygen Scavenging: Since molecular oxygen is a key mediator of photobleaching, removing it from the sample environment can enhance fluorophore stability. nih.govnih.gov This can be achieved by enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) or by purging the sample with an inert gas like argon. ox.ac.uk
Control of Illumination: Minimizing the exposure of the sample to excitation light is paramount. This can be accomplished by:
Using the lowest possible excitation intensity that provides an adequate signal.
Reducing the duration of exposure by using sensitive detectors and efficient optical pathways.
Confining illumination to the focal plane, as is done in confocal and light-sheet microscopy. mpi-cbg.de
Selection of Photostable Dyes: When possible, choosing fluorophores with inherently high photostability is a primary strategy. While 5-CR 6G has good photostability, other classes of dyes may offer superior performance in highly demanding applications. aatbio.com
Mitigating Photoinduced Damage and Oxidative Stress in Biological Samples during Labeling
Beyond photobleaching, the light used to excite fluorescent probes can induce phototoxicity, causing damage to the biological sample. mpi-cbg.denih.gov This damage is largely mediated by the production of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals, which are generated when excited fluorophores react with molecular oxygen. researchgate.netmpi-cbg.denih.gov ROS can oxidize cellular components like proteins, lipids, and nucleic acids, leading to altered physiology and cell death. researchgate.netmpi-cbg.de
Strategies to Mitigate Phototoxicity:
Minimize Light Dose: The total light dose (intensity × duration) delivered to the sample should be kept to an absolute minimum. This is the most effective way to reduce the generation of ROS. nih.gov
Wavelength Selection: Shorter wavelength (bluer) light is generally more energetic and has been shown to be more phototoxic than longer wavelength (redder) light. nih.gov Therefore, using fluorophores with red-shifted excitation and emission spectra, whenever the experimental design allows, can help reduce photoinduced damage.
Use of Antioxidants: The inclusion of antioxidants in the imaging medium can help neutralize ROS as they are formed. Ascorbic acid is one such agent that has been used to improve cell viability during imaging. nih.gov
Careful Labeling: The process of labeling itself can induce stress. It is important to use the lowest effective concentration of the reactive dye (e.g., 5-CR 6G, SE) and to ensure that any unbound dye is thoroughly washed away before imaging to prevent non-specific background and potential toxicity.
Monitor Sample Health: It is crucial to include controls to assess the health of the sample during and after imaging. This can involve monitoring morphological changes, cell division rates, or specific physiological markers to ensure that the imaging process itself is not introducing experimental artifacts. researchgate.netmpi-cbg.de
By carefully considering the comparative properties of 5-CR 6G, SE and implementing strategies to minimize photobleaching and phototoxicity, researchers can effectively leverage this fluorophore for robust and reliable fluorescence-based investigations.
Future Directions and Emerging Research Paradigms Utilizing 5 Cr 6g, Se
Integration of 5-CR 6G, SE with Advanced Nanoscience and Material Science for Biosensing
The convergence of fluorescent probes like 5-CR, 6G, SE with nanoscience and material science is paving the way for highly sensitive and innovative biosensing platforms. Nanomaterials, with their high surface-to-volume ratios and unique optical and electrical properties, serve as excellent scaffolds for the development of next-generation sensors. nsf.gov
For instance, metallic nanoparticles, such as those made of gold and silver, exhibit a phenomenon called localized surface plasmon resonance (LSPR). nih.gov When a fluorescent molecule like this compound is brought into the vicinity of these nanoparticles, its fluorescence can be either enhanced or quenched, providing a sensitive readout for biosensing applications. nih.gov This principle is being exploited to develop biosensors for a wide range of analytes, from proteins to nucleic acids. nih.gov
Another powerful technique is Surface-Enhanced Raman Scattering (SERS), where the Raman signal of a molecule is dramatically amplified when it is adsorbed on or near nanostructured metal surfaces. researchgate.net Rhodamine 6G (R6G), a component of the this compound family, is a well-known SERS-active dye. nih.govresearchgate.net By functionalizing nanoparticles with this compound, researchers can create SERS-based biosensors with exceptional sensitivity for detecting disease biomarkers. researchgate.netmdpi.com
Graphene and other 2D materials are also being integrated with these fluorescent probes. mdpi.com The large surface area of graphene allows for the efficient adsorption of fluorescently labeled biomolecules, and changes in fluorescence can be used to detect the binding of target analytes. mdpi.com
Emerging Biosensing Platforms Utilizing Fluorescent Probes:
| Platform | Principle | Application |
| LSPR-based Sensors | Modulation of fluorescence (enhancement or quenching) by metallic nanoparticles. nih.govnih.gov | Detection of nucleic acids, proteins, and other biomolecules. nih.gov |
| SERS-based Sensors | Amplification of the Raman signal of the fluorescent probe near nanostructured metal surfaces. researchgate.net | Ultrasensitive detection of disease biomarkers. researchgate.netmdpi.com |
| Graphene-based Sensors | Fluorescence quenching upon adsorption of labeled biomolecules onto the graphene surface. mdpi.com | Detection of dopamine (B1211576) and other neurotransmitters. mdpi.com |
| Nanowire-based Sensors | Immobilization of fluorescently labeled biorecognition elements on the surface of nanowires. nsf.gov | Detection of biomarkers like prostate-specific antigen (PSA). nsf.gov |
Potential for Application in High-Throughput Screening and Automation in Biological Research
High-throughput screening (HTS) is a critical component of modern drug discovery and biological research, enabling the rapid testing of large numbers of compounds. assay.works Fluorescent probes like this compound are ideally suited for HTS applications due to their bright signals, which allow for sensitive and easily automated detection. fishersci.no
In HTS assays, this compound can be used to label substrates, inhibitors, or binding partners to monitor a wide range of biological processes, including enzyme activity, protein-protein interactions, and receptor binding. The intensity of the fluorescent signal can be directly correlated with the activity of the target, allowing for the rapid identification of "hits" from large compound libraries. assay.works
The development of automated microscopy and flow cytometry platforms has further expanded the utility of these fluorescent probes in HTS. For example, cells can be labeled with this compound to track cell proliferation, viability, or the expression of specific markers in response to different treatments. empbiotech.com The ability to rapidly analyze thousands of individual cells provides a wealth of data for understanding cellular responses to various stimuli.
Future developments in this area will likely focus on the creation of more sophisticated, multiplexed HTS assays. By using a panel of different colored fluorescent probes, including derivatives of this compound, researchers can simultaneously monitor multiple cellular events in a single experiment. This will significantly increase the efficiency and information content of HTS campaigns, accelerating the pace of discovery in biological research.
Q & A
Q. (Basic) What are the primary applications of 5-CR 6G, SE in molecular biology research, and what methodological protocols ensure its effective use?
5-CR 6G, SE is a fluorescent dye used for oligonucleotide labeling and automated DNA sequencing due to its amine-reactive succinimidyl ester group. Methodologically, conjugation requires pH 8.0–9.0 buffers (e.g., borate or phosphate) to facilitate amine group reactions. Post-conjugation, purification via HPLC or gel filtration is critical to remove unreacted dye. Storage at -20°C in anhydrous DMSO or DMF prevents hydrolysis .
Q. (Advanced) How can researchers optimize conjugation efficiency and troubleshoot non-specific binding in 5-CR 6G, SE experiments?
Optimization involves:
- Molar ratio titration : A 5:1 to 10:1 (dye:biomolecule) ratio balances labeling efficiency and aggregation.
- Buffer optimization : Avoid amine-containing buffers (e.g., Tris) during reaction.
- Validation : Use spectrophotometry (absorbance at 525 nm) and fluorescence microscopy to confirm labeling specificity. For non-specific binding, introduce blocking agents (e.g., BSA) and optimize wash steps .
II. 6G Wireless Communication Systems
Q. (Basic) What foundational technologies and research methodologies drive 6G development?
Key technologies include:
- Terahertz (THz) communications : Requires advanced channel modeling and beamforming techniques.
- AI/ML integration : For network optimization, use federated learning to train models on distributed data while preserving privacy.
- Quantum communications : Implement quantum key distribution (QKD) protocols for enhanced security.
Methodologies involve simulation frameworks (e.g., MATLAB-based THz propagation models) and testbeds for real-world validation .
Q. (Advanced) How can researchers address the latency-reliability trade-off in 6G network design for ultra-reliable low-latency communication (URLLC)?
Approaches include:
- Adaptive resource allocation : Use reinforcement learning (RL) to dynamically allocate bandwidth based on traffic patterns.
- Edge computing : Deploy distributed AI models at edge nodes to reduce latency.
- Stochastic network calculus : Model worst-case latency bounds under varying channel conditions. Validate via network simulators (e.g., NS-3) with Monte Carlo simulations .
III. Cross-Cutting Methodologies in Experimental and Simulation Studies
Q. (Basic) What strategies ensure robust data collection and analysis in interdisciplinary research involving 5-CR 6G and 6G technologies?
- Primary data collection : For 5-CR experiments, use standardized protocols for dye conjugation (e.g., controlled pH, temperature). For 6G simulations, employ reproducible parameter sets (e.g., ITU-defined channel models).
- Secondary data synthesis : Aggregate findings from peer-reviewed repositories (e.g., IEEE Xplore for 6G) and validate via cross-referencing .
Q. (Advanced) How should researchers resolve contradictions between experimental results and theoretical models (e.g., inconsistent 5-CR labeling efficiency or 6G THz propagation losses)?
- Root-cause analysis : For 5-CR, check dye degradation (via absorbance spectra) or batch variability. For 6G, re-evaluate path-loss models in dense urban environments.
- Iterative validation : Replicate experiments under controlled conditions (e.g., fixed humidity for THz studies). Use statistical tools (e.g., ANOVA) to quantify variability .
Q. (Basic) What are the ethical considerations in publishing 6G research with potential dual-use implications (e.g., AI-driven surveillance)?
Q. (Advanced) How can researchers design scalable testbeds for 6G technologies like holographic beamforming or orbital angular momentum (OAM) multiplexing?
Q. (Basic) What are the best practices for conducting literature reviews on 5-CR 6G applications or 6G enabling technologies?
Q. (Advanced) How can interdisciplinary teams align experimental frameworks for studies combining molecular labeling (5-CR) and wireless sensor networks (6G)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
